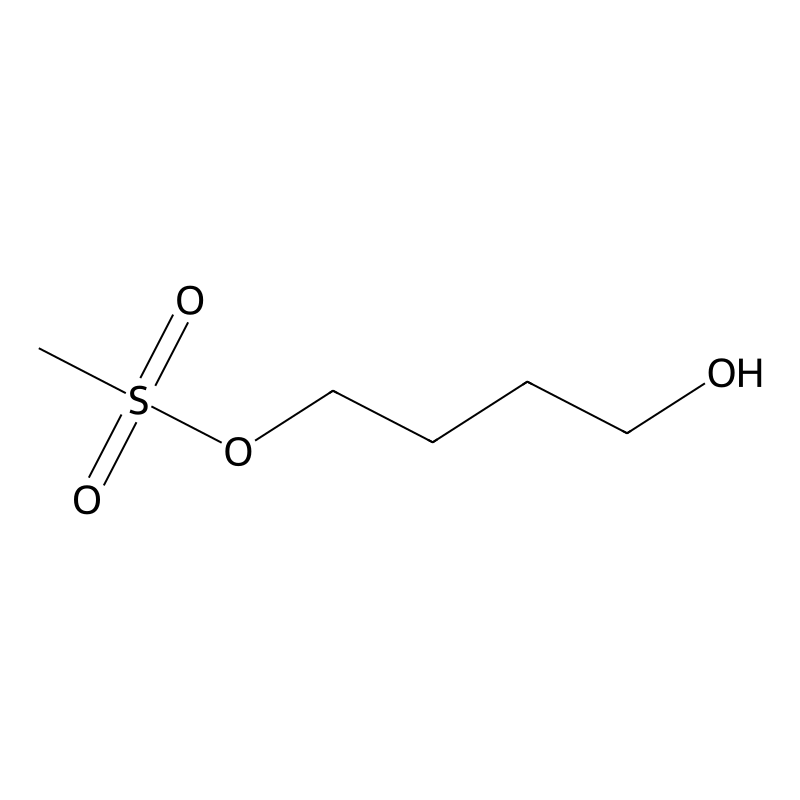4-Hydroxybutyl methanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Quantitative Determination of a Hydrolytic Degradation Impurity in Busulfan Injectable Products
Scientific Field: Pharmaceutical Chemistry
Application Summary: An efficient and stability-indicating method has been developed and validated for the quantitative determination of tetrahydrofuran (THF), a hydrolytic degradation impurity, in Busulfan injectable pharmaceutical products.
Methods of Application: The methodology involves the use of a gas chromatograph equipped with a liquid autosampler and a flame ionization detector.
Results or Outcomes: The proposed method was found to be specific, stable, precise, linear, accurate, robust, and rugged in the concentration range from 4 to 1,080 ppm for THF.
- 4-Hydroxybutyl methanesulfonate is an organic molecule containing a hydroxyl (-OH) group, a butyl chain, and a methanesulfonate (CH3SO3-) group [].
- It's primarily identified as an impurity found during the production of the anticancer drug busulfan [].
Molecular Structure Analysis
- The key features of its structure include a four-carbon (butyl) chain with a terminal hydroxyl group attached to the fourth carbon. This hydroxyl group is esterified with methanesulfonic acid (CH3SO3H) [].
- No notable structural aspects are documented in available resources.
Chemical Reactions Analysis
- Information on specific reactions involving 4-Hydroxybutyl methanesulfonate is scarce.
- Given its structure, it might undergo reactions typical of alcohols and esters, such as ester hydrolysis or oxidation of the hydroxyl group. However, dedicated research on its reactivity is lacking.
Physical And Chemical Properties Analysis
- Data on physical properties like melting point, boiling point, and solubility is unavailable.
- Due to its role as an impurity, there's no documented mechanism of action for 4-Hydroxybutyl methanesulfonate in biological systems.
- Safety information is not readily available. However, considering the presence of a sulfonate group, it might exhibit similar irritant properties to methanesulfonic acid, causing skin and eye irritation [].
Limitations
- In-depth scientific research on 4-Hydroxybutyl methanesulfonate is limited. The information provided here is based on its chemical structure and its role as an impurity in busulfan production.
Future Research Directions
- Further research could explore the synthesis, characterization, and potential applications of 4-Hydroxybutyl methanesulfonate beyond its role as an impurity.
- Nucleophilic Substitution: The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds.
- Alkylation Reactions: The compound acts as an alkylating agent, where it can transfer the butyl group to various nucleophiles, including amines and alcohols .
- Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the release of methanesulfonic acid and 4-hydroxybutanol.
4-Hydroxybutyl methanesulfonate exhibits biological activity primarily as an alkylating agent. Its mechanism involves the fission of alkyl-oxygen bonds, allowing it to interact with cellular components such as DNA and proteins. This property makes it relevant in pharmacological contexts, particularly in cancer research where alkylating agents are used for their cytotoxic effects .
The synthesis of 4-hydroxybutyl methanesulfonate can be achieved through various methods:
- Direct Alkylation: Reacting 4-hydroxybutanol with methanesulfonyl chloride under basic conditions can yield 4-hydroxybutyl methanesulfonate.
- Esterification: The compound can also be synthesized via esterification reactions between methanesulfonic acid and 4-hydroxybutanol, typically involving catalysts or heat to drive the reaction forward .
4-Hydroxybutyl methanesulfonate finds applications in several fields:
- Pharmaceuticals: Used as a precursor in the synthesis of various drugs due to its alkylating properties.
- Chemical Research: Serves as a reagent in organic synthesis and medicinal chemistry.
- Biological Studies: Employed in studies examining cellular processes affected by alkylation.
Studies on the interactions of 4-hydroxybutyl methanesulfonate reveal its potential effects on cellular mechanisms. Research indicates that it can modify DNA structures and influence cell cycle progression, making it a subject of interest in cancer therapeutics. Its interaction with nucleophiles has been extensively studied to understand its reactivity and biological implications .
Several compounds share structural or functional similarities with 4-hydroxybutyl methanesulfonate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methanesulfonic acid | Sulfonic acid | Strong acid; used as a catalyst |
| 4-Hydroxybutanol | Alcohol | Lacks sulfonate; less reactive |
| N-butyl-N-(4-hydroxybutyl)nitrosamine | Nitrosamine | Contains nitroso group; different reactivity profile |
| Ethylene glycol dimethanesulfonate | Sulfonate ester | More complex structure; used in polymer chemistry |
The unique combination of a hydroxyl group and a sulfonate moiety in 4-hydroxybutyl methanesulfonate provides distinctive reactivity patterns not found in simpler alcohols or other sulfonates .
This compound's multifaceted roles in chemistry and biology underscore its importance in research and application across various domains.
Purity
Quantity
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]
Pictograms



Acute Toxic;Irritant;Health Hazard








